4-amino-N-(2-methoxy-5-methylphenyl)benzenesulfonamide
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Overview
Description
Preparation Methods
The synthesis of 4-amino-N-(2-methoxy-5-methylphenyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-methoxy-5-methylphenylamine under specific conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-amino-N-(2-methoxy-5-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and specific temperatures to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-amino-N-(2-methoxy-5-methylphenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-N-(2-methoxy-5-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the biological system .
Comparison with Similar Compounds
4-amino-N-(2-methoxy-5-methylphenyl)benzenesulfonamide can be compared with other similar compounds such as:
- 4-amino-N-(2-methoxyphenyl)benzenesulfonamide
- 4-amino-N-(2-methylphenyl)benzenesulfonamide
- 4-amino-N-(2-methoxy-4-methylphenyl)benzenesulfonamide
These compounds share similar structural features but differ in the position and nature of substituents on the phenyl ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Biological Activity
4-amino-N-(2-methoxy-5-methylphenyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in different biological contexts, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C14H16N2O3S. Its structure includes an amino group, a methoxy group, and a sulfonamide moiety, which are critical for its biological interactions.
The biological activity of this compound primarily involves its role as an enzyme inhibitor. It has been shown to inhibit carbonic anhydrase (CA) enzymes, which are vital for various physiological processes including acid-base balance and fluid secretion.
Enzyme Inhibition
- Carbonic Anhydrase IX (CA IX) : This enzyme is implicated in tumor progression and metastasis. Studies indicate that this compound exhibits significant inhibitory activity against CA IX, suggesting potential applications in cancer therapy .
- Antimicrobial Activity : The compound has also demonstrated antibacterial properties. Its mechanism involves the disruption of bacterial growth through inhibition of carbonic anhydrases present in bacteria, leading to an interference with their metabolic processes .
Biological Activity Data
Case Studies
- Cancer Cell Lines : In vitro studies on breast cancer cell lines (MDA-MB-231 and MCF-7) showed that this compound significantly inhibited cell proliferation at concentrations ranging from 1.52 to 6.31 μM, with a selectivity index favoring cancer cells over normal cells .
- Antimicrobial Studies : The compound was tested against various bacterial strains, showing significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae at concentrations around 50 μg/mL .
- Docking Studies : Molecular docking studies revealed favorable binding interactions between the compound and CA IX, supporting its potential as a targeted therapeutic agent .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that the compound possesses favorable absorption and distribution characteristics. However, further studies are necessary to fully understand its metabolism and excretion pathways.
Properties
IUPAC Name |
4-amino-N-(2-methoxy-5-methylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-10-3-8-14(19-2)13(9-10)16-20(17,18)12-6-4-11(15)5-7-12/h3-9,16H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUISLNBSBIYHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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